molecular formula C23H23N3O3S B2648064 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one CAS No. 1428359-40-3

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one

Cat. No.: B2648064
CAS No.: 1428359-40-3
M. Wt: 421.52
InChI Key: BHBXKHGBLRISNW-UHFFFAOYSA-N
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Description

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that features a pyridazinone core, a pyrrolidinone ring, and a dimethoxyphenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidinone ring. Common reagents used in these reactions include hydrazine derivatives, ketones, and esters. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .

Scientific Research Applications

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one include other pyridazinone derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, pyridazinone derivatives are known for their diverse biological activities, such as antihypertensive, anticancer, and anti-inflammatory properties .

Biological Activity

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C_{19}H_{24}N_{4}O_{2}
  • IUPAC Name : this compound

Structural Features

The compound features a pyrrolidinone core linked to a phenyl group that is further substituted with a pyridazine moiety and a dimethoxyphenyl group. The presence of sulfur in the thioether linkage enhances its potential reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors, which could influence neurological processes.

Pharmacological Profiles

The biological activity of the compound can be summarized as follows:

Activity Type Description
Antioxidant Activity Exhibits potential to scavenge free radicals and reduce oxidative stress.
Antitumor Effects Preliminary studies suggest it may inhibit cancer cell proliferation.
Neuroprotective Effects Potential to protect neuronal cells from apoptosis in various models.

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Neuroprotection : In vitro experiments using neuronal cell cultures indicated that treatment with the compound reduced cell death caused by neurotoxic agents. This effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced mitochondrial function.
  • Enzyme Interaction Studies : The compound was tested against several enzymes, revealing significant inhibitory activity against certain kinases involved in cancer signaling pathways. This suggests its utility in targeted cancer therapies.

Safety and Toxicity

Toxicological assessments have shown that the compound exhibits low cytotoxicity in normal cell lines, indicating a favorable safety profile for further development. However, detailed pharmacokinetic studies are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Properties

IUPAC Name

1-[4-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-20-11-7-17(14-21(20)29-2)19-10-12-22(25-24-19)30-15-16-5-8-18(9-6-16)26-13-3-4-23(26)27/h5-12,14H,3-4,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBXKHGBLRISNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)N4CCCC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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